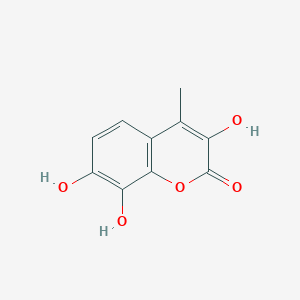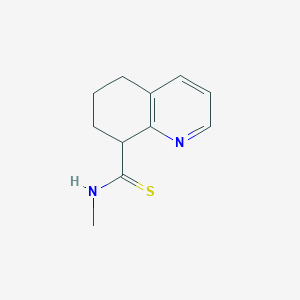
N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Metil-5,6,7,8-tetrahidroquinolina-8-carbothioamida es un compuesto químico que pertenece a la clase de las tetrahidroquinolinas. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan a menudo como bloques de construcción en la síntesis de compuestos farmacéuticos, industriales y agrícolas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-Metil-5,6,7,8-tetrahidroquinolina-8-carbothioamida típicamente implica la reacción de derivados de 5,6,7,8-tetrahidroquinolina con varios reactivos. Un método común incluye la reacción de 8-litio y 8-magnesio-derivados de 5,6,7,8-tetrahidroquinolinas con dióxido de carbono, seguido de esterificación y conversión a las tioamidas correspondientes .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. El enfoque general implica la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio, con optimizaciones para el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-Metil-5,6,7,8-tetrahidroquinolina-8-carbothioamida se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción típicamente implican reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución comunes incluyen la sustitución nucleofílica utilizando reactivos como los haluros de alquilo.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Haluros de alquilo, nucleófilos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir varios derivados de tetrahidroquinolina.
Aplicaciones Científicas De Investigación
N-Metil-5,6,7,8-tetrahidroquinolina-8-carbothioamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por su potencial actividad antiproliferativa contra diversas líneas celulares cancerosas.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las actividades antiproliferativas y antimicrobianas.
Industria: Se utiliza en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N-Metil-5,6,7,8-tetrahidroquinolina-8-carbothioamida implica su interacción con los objetivos celulares. Se sabe que induce la despolarización de la membrana mitocondrial y la producción de especies reactivas de oxígeno (ROS) celulares, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas . Los efectos del compuesto están mediados a través de múltiples vías, incluida la formación de enlaces de hidrógeno e interacciones CH-π con receptores celulares.
Comparación Con Compuestos Similares
Compuestos Similares
2-Metil-5,6,7,8-tetrahidroquinolina-8-amina: Conocido por su actividad antiproliferativa.
8-Acetil-5,6,7,8-tetrahidroquinolina: Se utiliza como un ligando versátil en reacciones de acoplamiento C-N.
3-Metil-5,6,7,8-tetrahidroquinolina: Otro derivado con actividades biológicas similares.
Singularidad
N-Metil-5,6,7,8-tetrahidroquinolina-8-carbothioamida destaca por su singular grupo funcional tioamida, que confiere reactividad química y actividad biológica distintas. Esto lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
62000-33-3 |
|---|---|
Fórmula molecular |
C11H14N2S |
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
N-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C11H14N2S/c1-12-11(14)9-6-2-4-8-5-3-7-13-10(8)9/h3,5,7,9H,2,4,6H2,1H3,(H,12,14) |
Clave InChI |
ZWLNJZRTYTWLTG-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)C1CCCC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


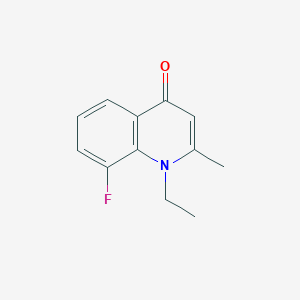
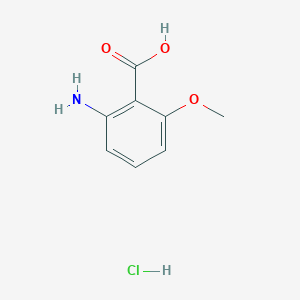
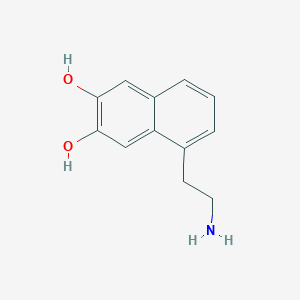
![6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B11895862.png)


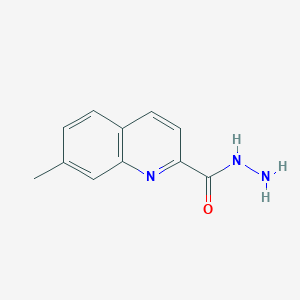
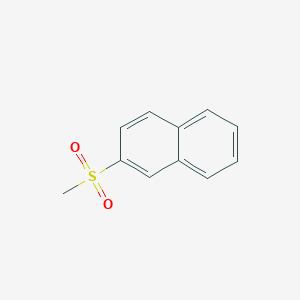
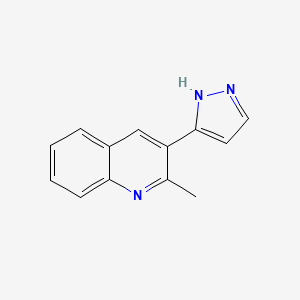
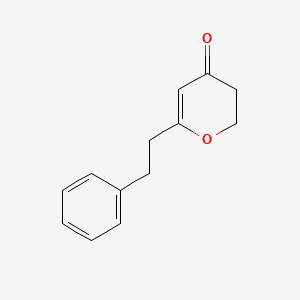
![(3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11895897.png)
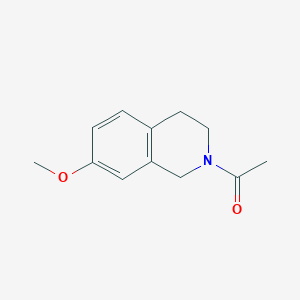
![Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11895912.png)
